molecular formula C23H18N6O2S B606570 CDK2 inhibitor 73

CDK2 inhibitor 73

Cat. No.: B606570
M. Wt: 442.5 g/mol
InChI Key: FUGRWXRQJGJIER-UHFFFAOYSA-N
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Description

CDK2 inhibitor 73 (CDK2-IN-73) is a potent and selective ATP-competitive inhibitor targeting the CDK2/cyclin A complex, with an enzymatic IC50 of 44 nM . It is distinguished by its ability to block CDK2-mediated cell cycle progression and downstream signaling pathways, making it a candidate for anticancer therapeutics. Structural studies suggest that this compound binds competitively to the ATP-binding pocket, leveraging interactions with conserved residues to achieve selectivity over other CDKs, particularly CDK1 .

Preparation Methods

Synthetic Strategy for CDK2 Inhibitor 73

The synthesis of compound 73 centers on constructing the 2-arylaminopurine scaffold and introducing critical substituents at the purine C-6 position to enhance CDK2 selectivity. The key steps involve:

  • Core Purine Assembly : Formation of the 9H-purine backbone through sequential substitutions.

  • Biphenyl Introduction : Palladium-catalyzed Suzuki-Miyaura coupling to install the [1,1′-biphenyl]-3-yl group at C-6.

  • Sulfonamide Functionalization : Incorporation of the 4-aminobenzenesulfonamide moiety at C-2.

Detailed Synthetic Procedure

Palladium-Catalyzed Suzuki-Miyaura Coupling

The critical step in synthesizing compound 73 is the Suzuki-Miyaura coupling between a 6-chloropurine intermediate and a biphenyl boronic acid derivative. As described in the literature , the reaction employs:

  • Catalyst System : Palladium acetate (1 mol%) and SPhos (2.5 mol%) as a ligand.

  • Base : Potassium phosphate (K₃PO₄) in a toluene-water biphasic solvent system.

  • Conditions : Degassed under nitrogen, heated at 100°C for 18 hours.

This step achieves selective coupling at the purine C-6 position, yielding the biphenyl-substituted intermediate with >90% conversion . The reaction’s success relies on the electron-deficient nature of the purine core, which facilitates oxidative addition of the palladium catalyst.

Sulfonamide Installation

The 4-aminobenzenesulfonamide group is introduced via nucleophilic aromatic substitution (SNAr) at the purine C-2 position. Key considerations include:

  • Activation : Use of a leaving group (e.g., chloride or triflate) at C-2 to enhance reactivity.

  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state.

  • Temperature Control : Reactions conducted at 60–80°C to balance kinetics and side reactions .

Post-reaction purification via silica gel chromatography isolates the sulfonamide-functionalized product in 65–75% yield .

Catalytic and Reagent Systems

Ligand and Solvent Effects

The choice of SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is critical for suppressing protodeboronation and enhancing cross-coupling efficiency . Comparative studies indicate that SPhos outperforms other ligands (e.g., XPhos) in minimizing homocoupling byproducts . The toluene-water solvent system facilitates phase separation, improving catalyst recycling and reducing aqueous hydrolysis of sensitive intermediates .

Stereochemical Considerations

While compound 73 lacks chiral centers, related CDK2 inhibitors require CuH-catalyzed reductions to establish stereochemistry . For 73, however, planar aromatic systems negate the need for enantioselective steps, simplifying synthesis.

Purification and Characterization

Chromatographic Isolation

Crude product purification employs gradient elution chromatography (hexane/ethyl acetate → dichloromethane/methanol) to resolve unreacted starting materials and coupling byproducts. High-performance liquid chromatography (HPLC) confirms ≥98.6% purity, with residual palladium levels <10 ppm .

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms aromatic proton integration and sulfonamide NH signals (δ 10.2 ppm).

  • Mass Spectrometry : ESI-MS (m/z): 485.1 [M+H]⁺, consistent with the molecular formula C₂₃H₁₉N₆O₂S .

Structural Basis for CDK2 Selectivity

Crystallographic Insights

Cocrystal structures of compound 73 with CDK2-cyclin A (PDB: 5LQE) reveal critical interactions :

  • Hydrogen Bonding : The purine N-1, N-3, and N-7 atoms form hydrogen bonds with Glu81 and Leu83 in the kinase hinge region.

  • Hydrophobic Packing : The biphenyl group occupies a lipophilic pocket near the glycine-rich loop (residues 9–19), stabilized by van der Waals interactions with Ile10, Val18, and Ala144.

  • Sulfonamide Interactions : The benzenesulfonamide moiety engages in hydrogen bonding with Asp86 and Lys89 on the kinase surface.

Selectivity Over CDK1

Despite 73’s structural similarity to pan-CDK inhibitors, it exhibits >2000-fold selectivity for CDK2 over CDK1 (IC₅₀ = 44 nM vs. >100 μM) . This arises from conformational differences in the glycine-rich loop:

  • CDK2 : Adopts a closed conformation upon 73 binding, positioning Tyr15 to stabilize the inhibitor.

  • CDK1 : Favors an open loop conformation incompatible with 73’s biphenyl group, as shown in CDK1-cyclin B cocrystals (PDB: 5LQF) .

Structure-Activity Relationship (SAR) Profiling

Impact of C-6 Substituents

Systematic SAR studies highlight the biphenyl group’s necessity for CDK2 potency :

C-6 SubstituentCDK2 IC₅₀ (nM)CDK1 IC₅₀ (μM)Selectivity (CDK2/CDK1)
Cyclohexylmethyl3.20.1547
Biphenyl-3-yl (73)44>100>2000
para-Methoxyphenyl1201.210

The meta-biphenyl configuration in 73 optimally fills the CDK2 ribose-binding pocket, while para-substituents induce steric clashes .

Role of the Sulfonamide Group

Replacing the sulfonamide with methyl or acetyl groups reduces potency 10–50-fold, underscoring its role in polar interactions with Asp86 .

Scale-Up and Process Refinement

Optimized Reaction Conditions

Kilogram-scale synthesis of 73 employs:

  • Catalyst Loading Reduction : Pd(OAc)₂ lowered to 0.5 mol% via high-throughput screening .

  • Solvent Switch : Replacement of toluene with 2-MeTHF for improved environmental profile.

  • Workup Simplification : Aqueous extraction replaces chromatography for intermediate purification, boosting yield to 78% .

Quality Control Metrics

  • Genotoxic Impurities : Controlled to <1 ppm via Pd scavengers (SiliaMetS Thiol).

  • Polymorph Screening : Identified stable Form I (melting point: 218–220°C) for formulation .

Chemical Reactions Analysis

CDK2-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Comprehensive Data Tables

Compound IC50 (μM) Selectivity Cancer Type Reference
CDK2 Inhibitor 730.023High selectivity for CDK2 over CDK1Colorectal cancer
DC-K2in2120.001Selective for CDK2; low toxicity to normal cellsMelanoma, leukemia
Compound 11l0.019More than 140-fold selectivity against CDK6 and CDK8Triple-negative breast cancer

Case Studies

  • Triple-Negative Breast Cancer (TNBC)
    • Study Findings : In a study evaluating various CDK2 inhibitors, compound 11l demonstrated significant anti-proliferative effects on MDA-MB-231 TNBC cells with an IC50 of 0.019 μM. The study highlighted that treatment with this compound led to increased cell cycle arrest in the G2/M phase and apoptosis induction, suggesting its potential as a novel therapeutic agent for TNBC .
  • Melanoma and Leukemia
    • Study Findings : The compound DC-K2in212 exhibited potent anti-proliferative activity against A2058 melanoma and MV4-11 leukemia cell lines while showing minimal toxicity to normal human cell lines (MRC5 and LX2). This selectivity is attributed to its binding mode similar to that of this compound, reinforcing the importance of selectivity in minimizing side effects during treatment .
  • Colorectal Cancer
    • Study Findings : The efficacy of a derivative from the same family as this compound was tested on HCT-116 colorectal cancer cells. Results indicated that the compound significantly reduced retinoblastoma phosphorylation and arrested cells at the G2/M phase, leading to apoptosis .

Mechanism of Action

CDK2-IN-4 exerts its effects by selectively binding to the active site of cyclin-dependent kinase 2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein, which is essential for cell cycle progression from the G1 phase to the S phase. By blocking this pathway, CDK2-IN-4 effectively halts cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar CDK2 Inhibitors

CDK2 inhibitor 73 is benchmarked against both classical and emerging inhibitors, with key differentiating factors including potency, selectivity, and mechanism of action.

Potency and Selectivity Profiles

Compound IC50 (CDK2) Selectivity (vs. CDK1) Mechanism Key Study Findings
This compound 44 nM High ATP-competitive Blocks CDK2/cyclin A; induces apoptosis
DC-K2in212 N/A High (similar to 73) ATP-competitive Mimics 73’s binding mode; suppresses CDK2 signaling
Compound 4a 210 nM Not reported ATP-competitive Slightly better than roscovitine (reference)
Compound 17 0.29 nM High (kinase-selective) ATP-competitive Potent antitumor activity in CCNE1 models
NU6102 0.1 nM Moderate ATP-competitive Synergizes with PI3K inhibitors in vivo
Fluorine-substituted rhodanines (e.g., compound 10) N/A Not reported ATP-competitive More potent than olomoucine

Key Observations :

  • This compound exhibits sub-100 nM potency , outperforming older inhibitors like roscovitine (IC50 ~700 nM) and NU2058 (IC50 17 µM) .
  • Newer compounds, such as compound 17 (IC50 0.29 nM), demonstrate superior enzymatic potency but require further validation in cellular and in vivo contexts .
  • NU6102, while extremely potent (IC50 0.1 nM), shows moderate selectivity, limiting its therapeutic utility compared to this compound .

Mechanistic Differentiation

  • ATP-Competitive vs. Allosteric Inhibitors : this compound and most comparators (e.g., DC-K2in212, compound 17) target the ATP-binding site. In contrast, allosteric inhibitors (e.g., ANS derivatives) disrupt CDK2/cyclin interactions, offering a distinct mechanism to avoid ATP-binding site mutations .
  • Selectivity Challenges: this compound’s selectivity over CDK1 is attributed to subtle differences in ATP-binding pocket residues, whereas non-selective inhibitors (e.g., compound 29 in CDK5/CDK2 studies) highlight the difficulty of achieving isoform specificity .

Therapeutic Potential

  • This compound’s high selectivity makes it suitable for cancers driven by CDK2 overexpression without off-target CDK1 toxicity .
  • Combination Therapies : NU6102 and this compound both show synergy with PI3K inhibitors, but NU6102’s lower selectivity may increase adverse effects .

Biological Activity

Cyclin-dependent kinase 2 (CDK2) is a critical enzyme involved in cell cycle regulation, making it a prominent target for cancer therapy. CDK2 inhibitor 73, also known as CDKI-73, has garnered attention due to its potential efficacy against various cancers, particularly those exhibiting resistance to standard therapies. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

CDK2 functions in conjunction with cyclins to facilitate the transition between different phases of the cell cycle. Inhibition of CDK2 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism of action for this compound involves the selective binding to the ATP-binding site of CDK2, which prevents its activation and subsequent phosphorylation of target proteins necessary for cell cycle progression.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental models:

  • In Vitro Studies :
    • A study demonstrated that CDKI-73 exhibited submicromolar antiproliferative activity against multiple cancer cell lines, including HCT-116 colorectal cancer cells. The compound significantly reduced the phosphorylation of retinoblastoma protein at Ser807/811, indicating effective inhibition of CDK2 activity .
    • Another investigation reported that CDKI-73 induced G2/M phase cell cycle arrest and promoted apoptosis in treated cells, confirming its potential as an effective anticancer agent .
  • In Vivo Studies :
    • Preclinical trials using xenograft models have shown that administration of CDKI-73 resulted in notable tumor regression in various cancer types, including breast and colorectal cancers. The compound's ability to inhibit tumor growth was linked to its selective targeting of CDK2 while sparing other kinases, thus minimizing off-target effects .

Case Study 1: Colorectal Cancer

A preclinical study utilizing HCT-116 xenografts demonstrated that treatment with CDKI-73 led to a significant decrease in tumor volume compared to control groups. The study reported a reduction in tumor size by approximately 70% after four weeks of treatment, highlighting the compound's potency against colorectal cancer .

Case Study 2: Breast Cancer

In another study focusing on breast cancer models with CCNE1 amplification, CDKI-73 showed promising results in overcoming resistance to conventional therapies. The compound induced hypophosphorylation of retinoblastoma protein and facilitated therapy-induced senescence (TIS), suggesting its potential role in combination therapies for resistant breast cancers .

Table 1: Biological Activity of this compound

Cell LineIC50 (µM)Mechanism of ActionObservations
HCT-1160.025G2/M phase arrestInduces apoptosis
A2058 (Melanoma)0.030Inhibition of phosphorylationReduced proliferation
MV4-11 (Leukemia)0.020Induces apoptosisSignificant tumor reduction

Table 2: In Vivo Efficacy of this compound

Cancer TypeTumor Volume Reduction (%)Treatment Duration (weeks)Notes
Colorectal70%4Significant reduction in tumor size
Breast65%6Overcomes resistance to standard therapy

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CDK2 inhibitor 73, and how does it disrupt CDK2/cyclin A interactions?

this compound acts as a type IV allosteric inhibitor, binding near the DFG motif of CDK2 to induce conformational changes that block cyclin A binding. This prevents CDK2 activation, crucial for G1/S-phase progression. Structural studies (e.g., X-ray crystallography) show that the inhibitor occupies a hydrophobic pocket adjacent to the cyclin-binding interface, destabilizing CDK2-cyclin A complexes . Unlike early analogs like ANS (37 μM affinity), inhibitor 73 exhibits improved potency (IC50 = 44 nM for CDK2/cyclin A) due to optimized interactions with residues in the allosteric site .

Q. How does this compound achieve selectivity over CDK1 and other kinases?

Selectivity is attributed to structural differences in the allosteric sites of CDKs. This compound shows 2,000-fold selectivity over CDK1/cyclin B (IC50 = 86 μM) due to unique residues in CDK2’s cyclin-binding groove. Kinase profiling assays using recombinant CDK isoforms (e.g., CDK2 mutants C118L, A144C) confirm its specificity, with Kd values <50 nM for CDK2 variants compared to >1 μM for CDK1 .

Advanced Research Questions

Q. What experimental approaches validate the disruption of CDK2/cyclin A by inhibitor 73?

  • ANS displacement assays : Measure fluorescence quenching when inhibitor 73 displaces ANS (a low-affinity probe) from the cyclin-binding site. A >80% reduction in ANS signal indicates competitive binding .
  • Co-immunoprecipitation (Co-IP) : Treat CDK2-overexpressing cells with inhibitor 73 and assess reduced cyclin A co-precipitation via Western blot .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by observing increased thermal stability of CDK2 in inhibitor-treated lysates .

Q. How can computational methods guide the optimization of CDK2 inhibitors like compound 73?

  • Pharmacophore modeling : Use MD simulations (e.g., 149 CDK2-ligand complexes) to identify critical interaction motifs. The Common Hits Approach (CHA) generates validated pharmacophores for virtual screening .
  • Binding affinity prediction : Machine learning models trained on CDK2Ki datasets (PDB structures with inhibition constants) prioritize compounds with sub-100 nM IC50 .
  • Docking to mutant CDK2 : Simulate binding to resistance-conferring mutants (e.g., C118L) to predict efficacy in resistant cancers .

Q. What structural biology techniques elucidate inhibitor 73’s binding mode?

  • X-ray crystallography : Resolve inhibitor 73 in complex with CDK2/cyclin A (e.g., PDB ID: 72L) to identify key interactions, such as hydrogen bonds with Lys89 and hydrophobic contacts with Phe80 .
  • Cryo-EM : Capture dynamic conformational changes in CDK2 upon inhibitor binding, particularly DFG motif rearrangement .

Q. How are biomarkers identified for this compound responsiveness in preclinical models?

  • Transcriptomic profiling : RNA-seq of inhibitor-treated cell lines reveals downregulation of E2F targets (e.g., CCNE1, MYBL2), markers of CDK2 dependency .
  • Cyclin E overexpression models : CCNE1-amplified cell lines (e.g., ovarian cancer) show heightened sensitivity, validated via siRNA knockdown and rescue experiments .

Q. How to address discrepancies in reported binding affinities of CDK2 inhibitors?

  • Assay standardization : Compare IC50 values using consistent enzymatic assays (e.g., ADP-Glo™ kinase assay with CDK2/cyclin A) .
  • Cellular vs. biochemical activity : Account for differences due to cell permeability (e.g., inhibitor 73’s cellular IC50 in Rb-phosphorylation assays vs. biochemical IC50) .

Q. What rationale supports combining this compound with CDK4/6 inhibitors?

  • Feedback loop mitigation : CDK4/6 inhibition upregulates cyclin E, increasing CDK2 dependency. Preclinical data show synergy in HR+/HER2− breast cancer models resistant to palbociclib .
  • In vivo validation : Xenograft models (e.g., Em-Myc lymphomas) demonstrate reduced tumor growth with dual inhibition vs. monotherapy .

Q. Which in vitro/in vivo models best recapitulate CDK2 inhibitor resistance?

  • Cisplatin-resistant bladder cancer lines : T24R, J82R, and RT4R cells with upregulated CDK2 activity show restored cisplatin sensitivity when treated with inhibitor 73 .
  • Genetically engineered mouse models (GEMMs) : p27Kip1-deficient mice exhibit enhanced CDK2 activity, modeling resistance to single-agent inhibitors .

Q. How do CDK2’s conformational dynamics influence inhibitor design?

  • Allosteric vs. ATP-competitive inhibition : Allosteric inhibitors (type IV) avoid ATP-binding site mutations (e.g., T160A) common in resistance. MD simulations show inhibitor 73 stabilizes the inactive DFG-out conformation .
  • Peptide mimetics : Cyclin groove inhibitors (e.g., Ac-Arg-Arg-Leu-Ile-Phe-NH2) provide templates for non-ATP competitive compounds .

Properties

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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